[(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate
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Overview
Description
The compound [(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate is a complex organic molecule characterized by its unique heptacyclic structure This compound is notable for its intricate stereochemistry and multiple functional groups, including hydroxyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate involves multiple steps, typically starting from simpler organic precursors. The synthetic route often includes:
Formation of the Heptacyclic Core: This step involves constructing the heptacyclic framework through a series of cyclization reactions. These reactions may include Diels-Alder reactions, Michael additions, and other cycloaddition processes.
Functional Group Introduction: After forming the core structure, functional groups such as hydroxyl and acetate are introduced. This may involve selective oxidation, esterification, and other functional group transformations.
Stereochemical Control: Ensuring the correct stereochemistry at each chiral center is crucial. This is achieved through the use of chiral catalysts, protecting groups, and stereoselective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Batch Processing: Utilizing large-scale batch reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow techniques to improve reaction efficiency and product yield.
Purification: Employing advanced purification methods such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert double bonds to single bonds.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of double bonds may produce saturated hydrocarbons.
Scientific Research Applications
[(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups may be useful in developing new materials with unique properties.
Biological Studies: The compound can be used to study biochemical pathways and interactions due to its bioactive functional groups.
Mechanism of Action
The mechanism of action of [(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and acetate groups play a crucial role in these interactions, potentially inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
[(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate: can be compared with similar compounds such as:
- [(1R,5S,8R,9S,11R,13R,14R,16R,17R,18S,19S)-16,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-13-yl] benzoate .
- [(1R,5S,8R,9S,10S,11R,14R,16R,17R,18R,19R)-10,16,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-one .
These compounds share a similar heptacyclic core but differ in their functional groups, which can lead to different chemical properties and biological activities.
Properties
CAS No. |
19741-52-7 |
---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.478 |
InChI |
InChI=1S/C22H29NO3/c1-11-8-20-9-22(25)18-19(3)5-4-6-21(18)16(20)15(26-12(2)24)13(11)7-14(20)17(21)23(22)10-19/h13-18,25H,1,4-10H2,2-3H3/t13-,14-,15?,16-,17-,18-,19-,20+,21+,22-/m1/s1 |
InChI Key |
DWUXLTHMRXTVCJ-DJLHZFLNSA-N |
SMILES |
CC(=O)OC1C2CC3C4C56C1C3(CC2=C)CC7(C5C(CCC6)(CN47)C)O |
Origin of Product |
United States |
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